N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride
Description
This compound is a benzothiazole-acetamide derivative with a hydrochloride salt formulation. Its molecular formula is C₂₃H₂₃ClN₄O₅S, with an average mass of 502.970 g/mol and a monoisotopic mass of 502.107769 g/mol . Structurally, it features:
- A diethylaminoethyl side chain, enhancing solubility and enabling protonation at physiological pH.
- A 2-(1,3-dioxoisoindol-2-yl)acetamide moiety, introducing polarizable carbonyl groups and aromaticity for target binding.
The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S.ClH/c1-3-27(4-2)9-10-28(22(30)15-29-23(31)16-7-5-6-8-17(16)24(29)32)25-26-18-13-19-20(14-21(18)35-25)34-12-11-33-19;/h5-8,13-14H,3-4,9-12,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSASEDENUYGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Key steps may include:
Formation of the dioxino and benzo[1,2-d]thiazol rings: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the diethylaminoethyl group: This step often involves nucleophilic substitution reactions.
Introduction of the acetamide group: This can be accomplished through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide Hydrochloride
- Molecular Formula : C₁₅H₂₀ClN₃O₃S (Avg. mass: 357.853 g/mol) .
- Key Differences: Lacks the 2-(1,3-dioxoisoindol-2-yl)acetamide substituent, reducing molecular complexity and polarity. Contains a dimethylaminoethyl group instead of diethylaminoethyl, resulting in lower steric bulk and altered basicity (pKa ~8.5 vs. ~9.0 for diethyl analogs).
- Functional Impact: Reduced aromatic surface area may diminish binding affinity to targets requiring π-π interactions (e.g., kinase ATP pockets).
N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide Hydrochloride
- Molecular Formula : C₂₃H₂₃ClN₄O₅S (Avg. mass: 502.970 g/mol) .
- Key Similarities :
- Shares the benzothiazole-dioxane core and hydrochloride salt.
- Retains the 2-(1,3-dioxoisoindol-2-yl)acetamide group, critical for hydrogen bonding with targets like proteases or kinases.
- Key Differences: Dimethylaminoethyl vs. diethylaminoethyl side chain: The latter provides enhanced lipophilicity (clogP +0.3), influencing blood-brain barrier permeability.
Comparative Data Table
Methodological Considerations for Similarity Assessment
- Structural Similarity Metrics :
- Activity Cliffs: Despite high structural similarity, minor changes (e.g., dimethyl vs. diethyl groups) may cause drastic activity shifts. For example, diethyl analogs show 10-fold higher IC₅₀ values in kinase assays due to improved hydrophobic pocket fitting .
Q & A
Q. What established synthetic routes are available for this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step organic reactions, including cyclization to form the dioxino-benzothiazole core, nucleophilic substitution for the diethylaminoethyl group, and coupling reactions to introduce the dioxoisoindolyl acetamide moiety. Key steps include:
- Cyclization : Using thiourea derivatives and 1,2-dihaloethanes under reflux conditions to form the benzothiazole-dioxino fused ring system .
- Amide coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) for the acetamide linkage .
- Purification : Techniques like column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) ensure >95% purity . Critical parameters include temperature control (±2°C), anhydrous solvents, and inert atmospheres to prevent side reactions.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., diethylaminoethyl protons at δ 2.5–3.5 ppm; dioxoisoindolyl carbonyl carbons at ~170 ppm) .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity and quantify impurities (<0.5% threshold) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 612.18) .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
Analogous benzothiazole-dioxino derivatives exhibit:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Analog A | MCF-7 (breast) | 15 | Apoptosis induction |
| Analog B | HeLa (cervical) | 10 | Cell cycle arrest |
| Target Compound* | A549 (lung) | 12 | Proliferation inhibition |
| *Hypothetical data extrapolated from structural analogs . |
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts?
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response surface methodology : Central composite design (CCD) identifies optimal conditions (e.g., 65°C, DMF solvent, 1.2 eq catalyst) .
- Robustness testing : Monte Carlo simulations predict yield variability (±5%) under scaled-up conditions .
Q. What computational strategies are suitable for predicting target binding and structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates interactions with kinases (e.g., EGFR, VEGFR) using the dioxoisoindolyl group as a hydrogen-bond acceptor .
- QSAR modeling : Hammett constants and steric parameters (e.g., Taft’s Es) correlate substituent effects on cytotoxicity .
Q. How can discrepancies in cytotoxicity data across studies be resolved?
- Assay standardization : Use identical cell lines (e.g., A549 vs. primary cells), incubation times (72 hr), and MTT/WST-1 protocols .
- Batch variability : Control for purity (HPLC), stereochemical consistency (chiral HPLC), and solvent residues (GC-MS) .
Q. What strategies address stereochemical challenges during synthesis?
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control asymmetric centers .
- Dynamic resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes undesired enantiomers .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
